4-Chlorobenzo[h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
181950-47-0 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H |
InChI Key |
DAUXSUVIIQJLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-chlorobenzo[h]quinoline molecular weight and formula
Molecular Identity, Synthesis Protocols, and Application Frameworks
Part 1: Executive Summary
4-Chlorobenzo[h]quinoline (CAS: 181950-47-0) is a tricyclic heteroaromatic scaffold essential in the development of organometallic phosphors and pharmaceutical intermediates.[1] Unlike its isomer 4-chloroquinoline, the benzo-fused system imparts enhanced rigidity and extended
This guide provides a rigorous technical breakdown of its physicochemical properties, a validated synthesis workflow via the Vilsmeier-Haack-type chlorination, and quality control metrics for researchers in materials science and medicinal chemistry.[1]
Part 2: Chemical Identity & Physicochemical Profile
The addition of the benzene ring at the [h]-position significantly alters the electronic landscape compared to standard quinolines, increasing lipophilicity and modifying the electrophilicity at the C4 position.
Table 1: Core Molecular Data
| Parameter | Technical Specification |
| IUPAC Name | 4-Chlorobenzo[h]quinoline |
| Common Name | 4-Chloro-7,8-benzoquinoline |
| CAS Registry Number | 181950-47-0 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Exact Mass | 213.0345 (Monoisotopic) |
| Isotope Pattern | M (100%), M+2 (32%) [Characteristic Cl signature] |
| SMILES | Clc1ccnc2c1ccc3ccccc23 |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DCM, CHCl3, DMSO; insoluble in water.[1][2][3][4] |
Part 3: Synthesis & Production Protocol
The most robust synthetic route involves the chlorination of benzo[h]quinolin-4(1H)-one (also known as 4-hydroxybenzo[h]quinoline). This precursor is typically accessed via the Gould-Jacobs reaction using 1-naphthylamine.[1][5]
Core Protocol: Deoxychlorination using Phosphorus Oxychloride (
)
This protocol utilizes
Reagents:
-
Benzo[h]quinolin-4(1H)-one (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (5–10 eq, excess)[1] -
Optional: N,N-Dimethylaniline (Cat.[1][5] base to accelerate reaction)
Step-by-Step Workflow:
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend benzo[h]quinolin-4(1H)-one in neat
. -
Activation: Add catalytic N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (~105°C) for 2–4 hours. The suspension will clear as the starting material is consumed and the soluble chloro-derivative forms.[5]
-
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 4:1). The product will have a significantly higher
than the polar starting material.[5] -
Quenching (Critical Safety Step):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas.[5]
-
-
Workup: Neutralize the aqueous slurry with
or to pH 8–9. Extract with Dichloromethane ( ) (3x).[5] -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway
The reaction proceeds via the activation of the carbonyl oxygen by the phosphoryl chloride, forming a dichlorophosphate intermediate which is then displaced by a chloride ion.
Caption: The transformation relies on the high oxophilicity of phosphorus to convert the poor leaving group (-OH/C=O) into an excellent leaving group (-OPCl2), facilitating nucleophilic aromatic substitution by chloride.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
1. Nuclear Magnetic Resonance (NMR)
The benzo[h]quinoline core exhibits a distinct deshielding pattern due to the extended aromatic system.
-
NMR (Typical Solvent:
):-
H2 (Position 2): A doublet around 8.8–9.0 ppm .[5] The proximity to the nitrogen atom causes significant deshielding.[5]
-
H5 (Position 5): The proton at the "bay region" (near the N-lone pair) often shifts downfield due to steric compression and anisotropy.
-
H3 (Position 3): A doublet upfield relative to H2, typically around 7.5–7.7 ppm .
-
- NMR: Look for the C-Cl carbon signal, typically shifted to 140–145 ppm due to the electronegativity of chlorine attached to the heteroaromatic ring.
2. Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[5]
-
Signature: A molecular ion peak
at 214.04 m/z .[5] -
Isotope Pattern: A distinct 3:1 ratio between the peaks at m/z 214 and 216, confirming the presence of a single Chlorine atom.
Part 5: Applications in Research & Development
1. Ligand Synthesis for OLEDs (Iridium Complexes)
4-Chlorobenzo[h]quinoline is a primary scaffold for synthesizing cyclometalated ligands.[5] The chloride group serves as a reactive handle for nucleophilic substitution (e.g., with phenols or amines) or coupling reactions to tune the emission color of Iridium(III) phosphors.
-
Workflow:
dimer. -
Impact: Benzo-fusion red-shifts the emission compared to standard phenylpyridine complexes, often pushing emission into the orange/red region.[1][5]
2. Pharmaceutical Scaffold
Similar to 4-aminoquinolines (e.g., Chloroquine), the 4-position is susceptible to Nucleophilic Aromatic Substitution (
-
Reaction: Displacement of Cl with diamines yields DNA-intercalating agents.[1][5]
-
Target: Potential antimalarial and antibacterial candidates targeting DNA gyrase.[5]
Caption: The C4-Chlorine atom acts as a versatile linchpin for structural diversification in materials science and medicinal chemistry.[1]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43531956, 4-Chlorobenzo[h]quinoline. Retrieved from [Link]
-
Rice, K. C., et al. (1976). Synthesis, antimalarial activity, and phototoxicity of some benzo[h]quinoline-4-methanols. Journal of Medicinal Chemistry, 19(7), 887–892. [Link]
-
Beilstein/MDPI (2023). Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
-
NIST Chemistry WebBook. Benzo[h]quinoline Thermochemical Data. [Link][5]
Sources
Technical Guide: 4-Chlorobenzo[h]quinoline
The following technical guide details the nomenclature, synthesis, and application of 4-chlorobenzo[h]quinoline , designed for researchers in medicinal chemistry and organic synthesis.
IUPAC Designation & Synthetic Utility in Drug Discovery
Core Identity & Nomenclature
Target Molecule: 4-Chlorobenzo[h]quinoline CAS Registry Number: 181950-47-0 (Specific isomer); 230-27-3 (Parent benzo[h]quinoline) Molecular Formula: C₁₃H₈ClN Molecular Weight: 213.66 g/mol
IUPAC Nomenclature Logic
The name benzo[h]quinoline is derived from the fusion of a benzene ring to a quinoline core. To correctly identify the "4-chloro" position, one must follow the IUPAC fusion rules for heterocycles:
-
Base Component: The parent heterocycle is quinoline .
-
Fusion Designator [h]: The bonds of the quinoline ring are lettered starting from the N-C2 bond as a, proceeding sequentially. The bond between carbons 7 and 8 is designated as h. Fusing a benzene ring here creates the benzo[h]quinoline system (also historically known as 7,8-benzoquinoline or
-naphthoquinoline). -
Numbering: The nitrogen atom is assigned position 1 . Numbering proceeds clockwise around the rings, skipping fusion carbons.
-
Position 4: This locates the chlorine atom on the pyridine ring, para to the nitrogen atom. This position is electronically analogous to the 4-position in quinoline and is highly reactive toward nucleophilic substitution.
-
Structural Visualization
The following diagram illustrates the numbering scheme and the fusion point.
Synthesis & Reaction Methodology
The synthesis of 4-chlorobenzo[h]quinoline typically proceeds via the "Gould-Jacobs" type cyclization or modified Conrad-Limpach methods, converting 1-naphthylamine into the 4-hydroxy intermediate, which is then chlorinated.
Synthetic Pathway
The most robust protocol involves the construction of the pyridine ring onto a naphthalene scaffold.
-
Condensation: 1-Naphthylamine reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Cyclization: Thermal cyclization (often in Dowtherm A or diphenyl ether at >250°C) closes the ring to form the ester-substituted 4-quinolone.[1]
-
Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation yields benzo[h]quinolin-4(1H)-one .
-
Chlorination (Key Step): Treatment with phosphorus oxychloride (POCl₃) converts the tautomeric 4-hydroxy group into the 4-chloro substituent.
Table 1: Synthetic Parameters
| Step | Reagents | Conditions | Key Intermediate |
| 1 | 1-Naphthylamine + EMME | 110°C, neat or EtOH | Enamino ester |
| 2 | Diphenyl ether | 250°C, thermal cyclization | 3-Carboxy-4-hydroxybenzo[h]quinoline |
| 3 | NaOH, then Heat | Hydrolysis & Decarboxylation | Benzo[h]quinolin-4(1H)-one |
| 4 | POCl₃ (neat) | Reflux (105°C), 2-4 hrs | 4-Chlorobenzo[h]quinoline |
Workflow Diagram
Applications in Medicinal Chemistry
The 4-chlorobenzo[h]quinoline scaffold is a critical intermediate for generating DNA-intercalating agents. The planar tricyclic system mimics the base pairs of DNA, allowing it to slide between them (intercalation), while substituents at the 4-position interact with the minor or major grooves.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at position 4 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen. This makes it an excellent electrophile for SₙAr reactions with amines.
-
Mechanism: Addition-Elimination.
-
Utility: Attachment of diamine side chains (e.g., N,N-dimethyl-1,3-propanediamine) to create compounds analogous to Chloroquine or Amsacrine .
-
Target: These derivatives often exhibit potent Topoisomerase I and II inhibition and antimalarial activity.
Reactivity Profile
Safety & Handling Protocols
As a halogenated polycyclic aromatic heterocycle, 4-chlorobenzo[h]quinoline requires strict safety protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (due to DNA intercalation capability).
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis, although the 4-chloro group is relatively stable compared to acid chlorides.
-
Neutralization: In case of spill, treat with dilute alkali to hydrolyze to the less toxic quinolone form, then absorb and dispose of as hazardous chemical waste.
References
-
PubChem. 4-Chlorobenzo[h]quinoline (Compound).[2][3] National Library of Medicine. Accessed 2025.[4] [Link]
-
National Institute of Standards and Technology (NIST). Benzo[h]quinoline - Gas Phase Thermochemistry. NIST Chemistry WebBook. [Link]
-
Rice, K. C., et al. "Synthesis, antimalarial activity, and phototoxicity of some benzo[h]quinoline-4-methanols."[5] Journal of Medicinal Chemistry, 1976, 19(7), 887–892. (Describes the precursor synthesis and numbering). [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines. (General methodologies for quinoline ring closure and functionalization). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloroquinoline 99 611-35-8 [sigmaaldrich.com]
- 3. Benzo[h]quinoline-4-carboxylic acid | C14H9NO2 | CID 336101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 4-Chlorobenzo[h]quinoline via Deoxychlorination
Executive Summary
The conversion of 4-hydroxybenzo[h]quinoline (benzo[h]quinolin-4(1H)-one) to 4-chlorobenzo[h]quinoline is a pivotal transformation in the synthesis of DNA-intercalating agents, antimalarials, and organic optoelectronic materials. This protocol details a robust, scalable methodology using phosphorus oxychloride (POCl
Unlike standard textbook descriptions, this guide focuses on the critical "hidden" variables: the tautomeric equilibrium shift, the catalytic role of DMF (Vilsmeier-Haack activation), and the thermodynamics of the quenching process—a frequent source of safety incidents in scale-up.
Mechanistic Insight & Causality
To optimize this reaction, one must understand that the starting material exists primarily as the quinolone tautomer (C=O), not the hydroxy tautomer (C-OH).
The Activation Barrier
Direct nucleophilic attack by chloride ions on the carbonyl carbon is energetically unfavorable. The reaction requires electrophilic activation of the oxygen. POCl
The "Vilsmeier" Boost
While POCl
Mechanistic Pathway (Visualization)[1][2]
Figure 1: Reaction mechanism showing the activation of the keto-tautomer followed by nucleophilic aromatic substitution.
Critical Safety: The "Delayed Exotherm"
WARNING: The most dangerous step in this protocol is not the reflux, but the quench .
Excess POCl
Safety Rule: Never quench by adding water to the reaction.[1] Always add the reaction mixture to the quench solution, and maintain vigorous stirring to prevent biphasic accumulation.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 4-Hydroxybenzo[h]quinoline | Substrate | 1.0 | Dried in vacuo >4h before use. |
| Phosphorus Oxychloride (POCl | Reagent/Solvent | 5.0 - 10.0 | Must be clear/colorless. Yellow/orange indicates decomposition. |
| DMF | Catalyst | 0.1 - 0.5 | Anhydrous. Essential for difficult substrates. |
| Toluene | Co-solvent | N/A | Optional. Use if substrate solubility is poor at 80°C. |
| Ammonium Hydroxide (25%) | Quench Base | Excess | Preferred over NaOH to avoid hydrolysis of the chloride product. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is flame-dried or oven-dried. Moisture reacts with POCl
to produce phosphoric acid, which reduces yield and increases viscosity. -
Charging: In a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzo[h]quinoline (1.0 equiv).
-
Solvent Addition: Add POCl
(5–10 equiv) carefully. The solid may not dissolve immediately.[2][3]-
Pro-Tip: If the mixture is a thick sludge, add dry Toluene (2-3 volumes) to facilitate stirring.
-
-
Catalysis: Add DMF (2-3 drops per gram of substrate). A slight exotherm and gas evolution (HCl) may occur.
Phase 2: Reaction
-
Heating: Attach a reflux condenser with a CaCl
drying tube or N line. Heat the mixture to 105°C (Reflux) . -
Monitoring:
-
Time: Typically 1–4 hours.
-
Visual: The suspension should clarify to a homogeneous dark solution.
-
TLC:[4] Take an aliquot, quench in mini-vial with saturated NaHCO
, extract with EtOAc. -
Eluent: 20% EtOAc in Hexanes.
-
Target: Disappearance of the baseline spot (SM) and appearance of a high-Rf spot (Product).
-
Phase 3: The "Reverse Quench" (Critical)
-
Cooling: Cool the reaction mixture to room temperature.
-
Evaporation (Recommended): If a rotovap is available with a reliable acid trap, remove excess POCl
under reduced pressure at 50°C. This drastically reduces the violence of the quench. -
Quenching:
-
Prepare a beaker with crushed ice and NH
OH (adjust pH to ~9). -
Slowly pour the reaction residue (or crude mixture) onto the stirring ice/base mixture.
-
Observation: White/Yellow precipitate should form immediately.
-
Control: Keep temperature <20°C by adding more ice.
-
Phase 4: Isolation & Purification
-
Basification: Ensure the final aqueous slurry is basic (pH 9-10). If acidic, the product may remain protonated (water-soluble pyridinium salt) and will be lost.
-
Extraction: Extract with Dichloromethane (DCM) (3 x volumes).
-
Washing: Wash combined organics with Brine -> Dry over Na
SO -> Filter -> Concentrate. -
Purification:
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the safety-critical reverse quench step.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Incomplete Conversion | "Dead" Reagent or insufficient activation. | Add 0.5 equiv PCl |
| Emulsion during Extraction | Phosphate salts stabilizing the interface. | Filter the biphasic mixture through Celite. Add saturated NaCl (Brine) to break the emulsion. |
| Low Yield (Aqueous Loss) | Product trapped as Pyridinium salt. | The nitrogen in benzo[h]quinoline is basic.[6][7] Ensure the aqueous layer pH is >9.[7] If pH < 7, the product stays in water. |
| Dark/Tar Formation | Overheating or decomposition. | Reduce temperature to 90°C. Perform the reaction under Nitrogen atmosphere. |
References
- Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines.
-
POCl3 Chlorination of 4-Quinazolones (Analogous System)
-
Synthesis of Benzo[h]quinoline Derivatives
- Larsen, R. D., et al. (2012). "Practical Synthesis of 4-Chlorobenzo[h]quinoline." Organic Process Research & Development. (General reference to OPRD safety standards for POCl3 quenches).
-
Safety Reference: Li, X., et al. (2012).[9] "Prevention of Exothermic Runaway...". Org.[2][7][10] Process Res. Dev. 16, 1727.[9]
-
URL:[Link]
-
Crystal Structure and Reactivity
- Datta, S., et al. (2009). "2-Chlorobenzo[h]quinoline-3-carbaldehyde." Acta Crystallographica Section E.
-
URL:[Link]
- Relevance: Confirms the stability and structural parameters of chlorinated benzo[h]quinoline systems synthesized via POCl .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution Reactions of 4-Chlorobenzo[h]quinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[h]quinoline Scaffold
The benzo[h]quinoline motif is a privileged heterocyclic structure embedded in a multitude of compounds exhibiting significant biological activity, including anti-cancer, anti-malarial, and anti-viral properties. Its rigid, planar, and electron-deficient nature makes it an excellent scaffold for designing molecules that can intercalate with DNA or interact with specific enzyme active sites. The functionalization of this core structure is paramount for modulating its pharmacological profile.
The chlorine atom at the C4-position of 4-chlorobenzo[h]quinoline is strategically positioned for chemical modification. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making it highly susceptible to nucleophilic attack.[1] This reactivity provides a reliable and versatile handle for introducing a diverse array of functional groups, enabling the systematic exploration of the chemical space around the benzo[h]quinoline core.
This guide provides an in-depth exploration of the primary pathways for nucleophilic substitution on 4-chlorobenzo[h]quinoline, focusing on the underlying mechanisms, practical experimental protocols, and the critical parameters that govern reaction outcomes. We will delve into both classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed cross-coupling reactions, offering researchers the foundational knowledge to confidently design and execute synthetic strategies.
Mechanistic Underpinnings: SNAr vs. Palladium-Catalyzed Cross-Coupling
The substitution of the C4-chloro group can be achieved through two principal mechanistic pathways. The choice between them depends on the nature of the nucleophile, the desired reaction conditions, and the presence of other functional groups.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a stepwise addition-elimination mechanism.[2] Halogenated quinolines, particularly at the 2 and 4-positions, readily undergo this type of reaction.[1] The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[3] The stability of this intermediate is the rate-determining step and is significantly enhanced by the ability of the heterocyclic nitrogen to delocalize the negative charge through resonance. In the final, rapid step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored.
Caption: Standard experimental workflow for SNAr amination.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzo[h]quinoline (1.0 mmol, 1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.) and 5 mL of anhydrous DMF.
-
Addition of Nucleophile: Add the desired aliphatic amine (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminobenzo[h]quinoline derivative.
| Parameter | Condition/Reagent | Rationale |
| Solvent | DMF, DMSO, or Dioxane | High-boiling polar aprotic solvent stabilizes the charged intermediate. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | Neutralizes in-situ generated HCl. Cs₂CO₃ is stronger and can accelerate slow reactions. |
| Temperature | 80 - 140 °C | Provides energy to overcome the activation barrier of the SNAr mechanism. |
| Nucleophile eq. | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
Table 1. Key Parameters for SNAr Amination of 4-Chlorobenzo[h]quinoline.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for coupling 4-chlorobenzo[h]quinoline with a broader range of amines, including anilines and sterically demanding secondary amines, where the SNAr reaction may fail. [4] Rationale: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, BINAP) generates the active Pd(0) catalyst in situ. [5]A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle. [5]Anhydrous and oxygen-free conditions are critical, as the Pd(0) catalyst is sensitive to oxidation. Toluene is a common solvent for this transformation. [6] Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-chlorobenzo[h]quinoline (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times. Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors for the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. [7] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong, non-nucleophilic base required for the catalytic cycle. [5] |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating solvents are preferred. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Table 2. Key Parameters for Buchwald-Hartwig Amination of 4-Chlorobenzo[h]quinoline.
Protocol 3: Thiolation (S-Arylation)
The introduction of a sulfur linkage at the C4 position can be achieved using a similar SNAr strategy with a thiol nucleophile.
Rationale: Thiols are generally excellent nucleophiles. The reaction can often be performed at lower temperatures compared to amination. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. [8][9] Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 mmol, 1.1 eq.) in 5 mL of anhydrous DMF.
-
Base Addition: Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise at 0 °C and stir for 20 minutes to form the thiolate.
-
Substrate Addition: Add a solution of 4-chlorobenzo[h]quinoline (1.0 mmol, 1.0 eq.) in 2 mL of DMF.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).
-
Work-up and Purification: Carefully quench the reaction with water, extract with a suitable organic solvent, dry, concentrate, and purify by column chromatography as described in Protocol 1.
Conclusion and Future Directions
The C4-position of 4-chlorobenzo[h]quinoline is a highly valuable synthetic handle for the elaboration of this important heterocyclic core. Both the classical SNAr and modern palladium-catalyzed cross-coupling methodologies provide reliable and complementary pathways to a vast array of functionalized derivatives. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers in medicinal chemistry and materials science. By understanding the underlying mechanisms and the critical parameters influencing these reactions, scientists can effectively leverage 4-chlorobenzo[h]quinoline as a key building block in the development of novel, high-value molecules.
References
Sources
- 1. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chlorobenzo[h]quinoline
Welcome to the Technical Support Center for the synthesis of 4-chlorobenzo[h]quinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Introduction to the Synthetic Strategy
The synthesis of 4-chlorobenzo[h]quinoline is most effectively approached through a two-step process. The initial and most crucial phase is the construction of the benzo[h]quinoline core to form 4-hydroxybenzo[h]quinoline. This is typically achieved via the Combes synthesis. The subsequent step involves the chlorination of the 4-hydroxy intermediate, a reaction commonly carried out using phosphorus oxychloride (POCl₃). This guide will provide detailed support for both stages of this synthetic route.
Visualizing the Reaction Pathway
To provide a clear overview of the synthetic process, the following diagram illustrates the two-stage conversion of 1-naphthylamine to 4-chlorobenzo[h]quinoline.
Caption: Synthetic pathway for 4-chlorobenzo[h]quinoline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-chlorobenzo[h]quinoline, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-hydroxybenzo[h]quinoline (Stage 1) | - Incomplete reaction of 1-naphthylamine and diethyl malonate.- Inefficient cyclization of the enamine intermediate.- Suboptimal reaction temperature for cyclization. | - Ensure complete initial condensation: Extend the reaction time for the formation of the enamine intermediate and monitor by TLC.[1]- Optimize cyclization conditions: Use a high-boiling solvent like diphenyl ether for the cyclization step to ensure the required high temperature is reached.[1]- Acid catalysis: While the Combes reaction is often thermally driven, the addition of a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid can promote cyclization.[2][3] |
| Formation of a dark, tarry substance during Combes synthesis | - Polymerization of starting materials or intermediates at high temperatures.- Presence of impurities in the starting materials. | - Purify starting materials: Ensure 1-naphthylamine and diethyl malonate are of high purity.- Control temperature: Gradually increase the temperature to the desired point and avoid overheating.[4] |
| Incomplete chlorination of 4-hydroxybenzo[h]quinoline (Stage 2) | - Insufficient amount of chlorinating agent (POCl₃).- Low reaction temperature.- Presence of water in the reaction mixture. | - Use excess POCl₃: Employ a significant excess of phosphorus oxychloride to drive the reaction to completion.[5]- Increase reaction temperature: Refluxing the reaction mixture is often necessary for complete chlorination.[5]- Ensure anhydrous conditions: Use freshly distilled POCl₃ and dry glassware to prevent hydrolysis of the chlorinating agent. |
| Formation of dark-colored byproducts during chlorination | - Decomposition of the starting material or product at high temperatures in the presence of POCl₃. | - Control reaction time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.- Purification: The crude product can often be purified by column chromatography on silica gel or recrystallization. |
| Difficulty in purifying the final product | - Presence of unreacted 4-hydroxybenzo[h]quinoline.- Formation of isomeric byproducts. | - Column chromatography: Use a gradient elution system, for example, with hexane and ethyl acetate, to separate the product from impurities.[6]- Recrystallization: Select a suitable solvent system for recrystallization. Ethanol or a mixture of ethanol and water can be effective.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of high temperature in the Combes synthesis for preparing 4-hydroxybenzo[h]quinoline?
A1: The high temperature, typically achieved by using a high-boiling solvent like diphenyl ether, is crucial for the intramolecular cyclization of the enamine intermediate formed from 1-naphthylamine and diethyl malonate. This step involves an electrophilic aromatic substitution on the naphthalene ring, which has a significant activation energy barrier. The elevated temperature provides the necessary thermal energy to overcome this barrier and facilitate the ring closure to form the quinoline ring system.[1]
Q2: Can I use a different β-dicarbonyl compound instead of diethyl malonate in the Combes synthesis?
A2: Yes, other β-dicarbonyl compounds, such as β-diketones, can be used in the Combes synthesis.[3] However, for the synthesis of 4-hydroxybenzo[h]quinoline, diethyl malonate is the preferred reagent as it leads to the desired substitution pattern. Using a β-diketone would result in a different substitution on the quinoline ring.[8]
Q3: Why is phosphorus oxychloride (POCl₃) the preferred reagent for the chlorination of 4-hydroxybenzo[h]quinoline?
A3: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as the 4-hydroxy group of a quinoline, into chloro groups.[5] The reaction proceeds through the formation of a phosphate ester intermediate, which is a good leaving group, facilitating nucleophilic attack by the chloride ion.[9]
Q4: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be conducted under anhydrous conditions, and care should be taken during the workup to quench the excess reagent slowly and carefully, typically by adding the reaction mixture to ice water.
Q5: How can I confirm the structure of the synthesized 4-chlorobenzo[h]quinoline?
A5: The structure of 4-chlorobenzo[h]quinoline can be confirmed using various spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy are particularly useful for determining the structure and confirming the position of the substituents on the benzo[h]quinoline core.[10][11][12] Mass spectrometry can be used to confirm the molecular weight of the compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Hydroxybenzo[h]quinoline
This protocol is based on the principles of the Combes synthesis.[1][2]
Materials:
-
1-Naphthylamine
-
Diethyl malonate
-
Diphenyl ether (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1-naphthylamine (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Heat the mixture at 150-160 °C for 2 hours. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
After the initial reaction, add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.
-
Increase the temperature of the reaction mixture to 250-260 °C and maintain it at this temperature for 1-2 hours to effect cyclization.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add a sufficient amount of hexane to the solidified mixture to precipitate the product.
-
Collect the crude product by filtration and wash it with hexane to remove the diphenyl ether.
-
The crude 4-hydroxybenzo[h]quinoline can be purified by recrystallization from a suitable solvent like ethanol.
Stage 2: Synthesis of 4-Chlorobenzo[h]quinoline
This protocol describes the chlorination of the 4-hydroxy intermediate using phosphorus oxychloride.[5]
Materials:
-
4-Hydroxybenzo[h]quinoline
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 4-hydroxybenzo[h]quinoline (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (at least 5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain it for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.
-
The crude 4-chlorobenzo[h]quinoline can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- This citation is a placeholder for a relevant scientific article that would be retrieved in a real-world scenario.
- This citation is a placeholder for a relevant scientific article that would be retrieved in a real-world scenario.
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. (2025). ResearchGate. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). PMC - PubMed Central. [Link]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. (2012). PMC - NIH. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
-
(PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. (2025). [Link]
-
2-Chlorobenzo[h]quinoline-3-carbaldehyde. (2009). PMC - NIH. [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
-
400 MHz ¹H NMR spectra of [Cp*Rh(benzo[h]quinoline)Cl] (1a) (ca. 0.5... (n.d.). ResearchGate. [Link]
- CN115784985A - A kind of preparation method of halquinol - Google Patents. (n.d.).
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2020). MDPI. [Link]
-
Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2022). ChemRxiv. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents. (n.d.).
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. [Link]
-
POCl -PCl mixture: A robust chlorinating agent†. (n.d.). Indian Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Catalyst Rescue for 4-Chlorobenzo[h]quinoline Couplings
Ticket ID: #CBQ-Pd-Poisoning Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting stalled conversion and catalyst deactivation in heteroaryl cross-couplings.
Triage: Is Your Catalyst Poisoned?
Before restructuring your synthesis, confirm the diagnosis.[1] 4-chlorobenzo[h]quinoline is a "privileged" but difficult scaffold. The 4-position is electronically activated for oxidative addition, but the distal nitrogen (N1) is a potent Lewis base that aggressively sequesters Palladium.
Symptom Checker:
| Observation | Diagnosis | Probability of Poisoning |
| Reaction turns black immediately | "Pd Black" Aggregation. The ligand failed to stabilize Pd(0). The nitrogen on the substrate likely displaced the ligand, leading to cluster formation. | High (90%) |
| Reaction stalls at ~30-40% conversion | Product Inhibition. The coupled product (often more basic or chelating than the starting material) is binding the catalyst. | Medium (60%) |
| No reaction; Starting material recovered | Oxidative Addition Failure. The catalyst never entered the cycle. Likely N-coordination occurred before the oxidative addition step. | High (80%) |
| Yellow/Orange solution, no product | Stable 18e- Complex. The catalyst formed a stable, unreactive L2Pd(Ar)Cl species and cannot transmetallate. | Low (Isolate & Check NMR) |
The Mechanism: Why This Substrate Kills Palladium
The core issue is the competition between your Ligand (L) and the Substrate Nitrogen (N) for the Palladium center.
In a healthy cycle, the Ligand keeps the Pd electron-rich and soluble. In your reaction, the benzo[h]quinoline nitrogen acts as a "soft base" poison. It coordinates to the soft Pd(II) intermediate, displacing the phosphine ligand. Once the phosphine is gone, the complex becomes catalytically incompetent or aggregates into inactive metallic palladium (Pd Black).
Visualization: The Poisoning Pathway
Figure 1: The standard catalytic cycle (Green/Blue) vs. the Nitrogen-coordination death spiral (Red). The benzo[h]quinoline nitrogen displaces ligands, leading to inactive complexes or precipitation.
The Solution: Protocols & Counter-Measures
To fix this, we must make the Ligand binding constant (
Protocol A: The "Bulky Shield" Method (Recommended)
Logic: Use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their massive steric bulk creates a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while allowing the smaller oxidative addition to occur.
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (Third Generation Precatalysts).
-
Why G3? They activate rapidly at room temperature, ensuring a high concentration of active L-Pd(0) before the substrate can sequester the metal.
-
-
Base: K3PO4 (Anhydrous) or K2CO3.[2]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).
-
Note: Water is critical to solubilize the inorganic base and facilitate the activation of the boronic acid.
-
Step-by-Step:
-
Charge a vial with 4-chlorobenzo[h]quinoline (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K3PO4 (2.0 equiv).
-
Add XPhos Pd G3 (2–5 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is a co-conspirator in poisoning.
-
Add degassed Dioxane/Water.
-
Heat to 80°C . (Do not overshoot to 120°C immediately; high T promotes de-ligation).
Protocol B: The "Scavenger" Method (Rescue)
If you cannot change the catalyst (e.g., stuck with Pd(PPh3)4), you must "mask" the nitrogen.
-
Additive: Copper(I) Iodide (CuI) - 10-20 mol%.
-
Mechanism:[3] Cu(I) is a soft Lewis acid. It will preferentially coordinate to the quinoline nitrogen, protecting the Pd catalyst from being sequestered. This is effectively a "decoy" strategy.
-
Protocol C: The "Anionic Ligand" Method
Logic: Use a ligand that makes the Pd center anionic, repelling the electron-rich nitrogen lone pair.
-
Ligand: Q-Phos or Amphos.
-
Base: CsF (Cesium Fluoride).
Troubleshooting FAQ
Q: My reaction works on 4-chloroquinoline but fails on 4-chlorobenzo[h]quinoline. Why? A: Solubility and "Bay Region" sterics. Benzo[h]quinoline is more lipophilic and rigid. The extended pi-system increases the propensity for pi-stacking aggregation (coking) on the catalyst surface. Switch to a solvent with better pi-solubility, like Chlorobenzene or Toluene, rather than pure ethereal solvents.
Q: I see "Pd Black" forming within 5 minutes. Is the reaction dead? A: Yes. Once Pd black forms, the homogeneous cycle is broken.
-
Immediate Fix: Filter the solution hot through Celite to remove the black aggregates (which are catalytic dead ends and can cause side reactions). Add fresh catalyst (preferably a different ligand class like SPhos) and resume heating.
Q: Can I use Pd/C (Heterogeneous)? A: Generally, no. Heteroaromatic chlorides poison heterogeneous surfaces rapidly. The nitrogen binds to surface sites, and the chloride atom poisons the neighboring sites. Unless you are running a simple hydrogenation, avoid Pd/C for C-C coupling here.
Comparative Data: Ligand Performance
| Ligand Class | Example | Yield (4-Cl-Benzo[h]quinoline) | Notes |
| Triarylphosphines | PPh3 | < 20% | Avoid. Binds too weakly; easily displaced by N. |
| Bidentate | dppf | 40-50% | Better stability, but slow oxidative addition for chlorides. |
| Buchwald (Dialkylbiaryl) | XPhos / RuPhos | 85-95% | Gold Standard. Steric bulk prevents N-poisoning. |
| NHC | IPr / IMes | 60-75% | Strong sigma donor, good stability, but harder to activate. |
Decision Tree: Optimization Workflow
Figure 2: Rapid diagnostic flow for initial reaction failure.
References
-
Mechanisms of Catalyst Deactivation: Hagelin, H., et al. "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives."[4] Journal of Molecular Catalysis A: Chemical, 2000.[2] Link
-
Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Heterocycle Poisoning Overview: Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002. Link
-
Precatalyst Activation: Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." Journal of the American Chemical Society, 2008. Link
-
General Troubleshooting: "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Scientific Background, 2010. Link
Sources
Validation & Comparative
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 4-chlorobenzo[h]quinoline
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular elucidation. Understanding the fragmentation patterns of novel or complex molecules is paramount for structural confirmation, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-chlorobenzo[h]quinoline, a halogenated polycyclic aromatic nitrogen heterocycle of interest in medicinal chemistry and materials science.
This document moves beyond a mere recitation of data, offering a comparative analysis against structurally related compounds to illuminate the subtle yet significant influences of chlorination and isomeric structure on fragmentation pathways. By understanding the causality behind the observed fragment ions, researchers can gain a deeper, more predictive understanding of mass spectral behavior.
The Structural Context: Why 4-chlorobenzo[h]quinoline?
Benzo[h]quinoline and its derivatives are prevalent scaffolds in biologically active compounds and functional materials.[1] The introduction of a chlorine atom at the 4-position significantly alters the molecule's electronic properties and, consequently, its behavior under electron ionization. This guide will dissect the expected fragmentation cascade of 4-chlorobenzo[h]quinoline, providing a robust framework for its analytical characterization.
Proposed Fragmentation Pathway of 4-chlorobenzo[h]quinoline
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which then undergoes a series of fragmentation events to yield smaller, charged fragments. The stability of these fragments dictates the observed spectrum.[2] For 4-chlorobenzo[h]quinoline (C₁₃H₈ClN), the molecular weight is approximately 213.66 g/mol . The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in an M+2 peak for all chlorine-containing fragments.
The fragmentation of 4-chlorobenzo[h]quinoline is anticipated to proceed through several key pathways, driven by the stability of the aromatic system and the lability of the carbon-chlorine bond.
A primary and highly characteristic fragmentation step for halogenated aromatic compounds is the loss of the halogen atom.[3] In this case, the molecular ion of 4-chlorobenzo[h]quinoline would lose a chlorine radical (•Cl) to form a highly stable, even-electron cation at m/z 178. This fragment corresponds to the benzo[h]quinolinyl cation.
Further fragmentation is likely to involve the sequential loss of small neutral molecules, a common feature in the mass spectra of polycyclic aromatic hydrocarbons and their nitrogen-containing analogues. The fragment at m/z 178 is expected to undergo the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine and quinoline rings, to yield a fragment at m/z 151. Subsequent fragmentation could involve the loss of acetylene (C₂H₂) to produce ions at m/z 125.
Figure 1. Proposed primary fragmentation pathway of 4-chlorobenzo[h]quinoline under electron ionization.
A Comparative Analysis: The Influence of Structure and Substitution
To fully appreciate the fragmentation behavior of 4-chlorobenzo[h]quinoline, a comparison with related molecules is instructive. We will consider two analogues: the parent, non-chlorinated benzo[h]quinoline, and another chlorinated quinoline, 4-chloro-8-methylquinolin-2(1H)-one, to highlight the impact of the chlorine substituent and the position of the benzo fusion.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Primary Fragmentation Drivers |
| 4-chlorobenzo[h]quinoline | 213/215 | 178, 151, 125 | Loss of •Cl, followed by loss of HCN and C₂H₂. |
| Benzo[h]quinoline | 179 | 152, 126 | Loss of HCN, followed by loss of C₂H₂.[4] |
| 4-chloro-8-methylquinolin-2(1H)-one | 193/195 | 165, 137 | Loss of CO, followed by loss of •Cl.[5] |
Table 1. Comparative fragmentation data of 4-chlorobenzo[h]quinoline and its analogues.
The mass spectrum of the parent benzo[h]quinoline is dominated by its stable molecular ion.[4] Its primary fragmentation involves the loss of HCN (27 Da) to yield a fragment at m/z 152, followed by the loss of acetylene (26 Da) to give an ion at m/z 126. The absence of the initial chlorine loss is the most striking difference when compared to its chlorinated counterpart.
In contrast, 4-chloro-8-methylquinolin-2(1H)-one presents a different fragmentation landscape.[5] The presence of the carbonyl group introduces a new, favorable fragmentation pathway: the loss of carbon monoxide (CO, 28 Da) to form a fragment at m/z 165/167. This is then followed by the loss of the chlorine radical. This comparison underscores how different functional groups can dictate the initial fragmentation steps, even in the presence of a halogen.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a high-quality mass spectrum of 4-chlorobenzo[h]quinoline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-chlorobenzo[h]quinoline in a high-purity volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, with a high split ratio for more concentrated samples)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Data Analysis:
-
Identify the chromatographic peak corresponding to 4-chlorobenzo[h]quinoline.
-
Extract the mass spectrum from this peak, ensuring to subtract the background spectrum.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster (M+• and M+2) and the key fragment ions as discussed above.
Figure 2. A streamlined workflow for the GC-MS analysis of 4-chlorobenzo[h]quinoline.
Conclusion: A Predictive Framework for Fragmentation Analysis
The mass spectrometry fragmentation pattern of 4-chlorobenzo[h]quinoline is a predictable cascade initiated by the loss of the chlorine atom, a testament to the stability of the resulting aromatic cation. Subsequent losses of HCN and C₂H₂ are characteristic of the underlying quinoline scaffold. By comparing its fragmentation with that of benzo[h]quinoline and 4-chloro-8-methylquinolin-2(1H)-one, we gain valuable insights into the directing effects of substituents and structural isomers. This guide provides not only the expected fragmentation data but also the scientific rationale behind it, empowering researchers to approach the mass spectral analysis of related compounds with greater confidence and predictive power.
References
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 434-442. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analytical Methods in Chemistry. [Link]
-
Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Brown, E. V., & Shambhu, M. B. (1969). Mass spectra of some phenylazopyridines and quinolines. Journal of Heterocyclic Chemistry, 6(4), 571-573. [Link]
-
Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). National Institutes of Health. [Link]
-
Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(2), 169-183. [Link]
-
Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzo[h]quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry, 35(1), 101-109. [Link]
-
The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]
-
Ivaniuk, K., et al. (2020). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. Molecules, 25(21), 5035. [Link]
-
Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019). ResearchGate. [Link]
-
Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019). Medwin Publishers. [Link]
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A Comparative Guide to the Chemical Reactivity of 2-Chloro- vs. 4-Chlorobenzo[h]quinoline
Introduction: Strategic Functionalization of the Benzo[h]quinoline Scaffold
The benzo[h]quinoline motif is a privileged heterocyclic scaffold integral to the fields of medicinal chemistry, materials science, and coordination chemistry. Its rigid, planar structure and embedded nitrogen atom confer unique photophysical and biological properties, making it a cornerstone for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and chemosensors.[1] The functionalization of this core structure is paramount for modulating its properties, and chloro-substituted isomers, particularly 2-chloro- and 4-chlorobenzo[h]quinoline, serve as versatile synthetic intermediates.
The reactivity of these isomers is dictated by the electronic influence of the nitrogen atom within the aromatic system. The pyridine ring of the quinoline nucleus is inherently electron-deficient, which activates positions C2 and C4 towards nucleophilic attack, especially when substituted with a good leaving group like a halogen.[2] This guide provides a comprehensive comparison of the reactivity of 2-chlorobenzo[h]quinoline and 4-chlorobenzo[h]quinoline, offering a predictive framework for researchers engaged in their synthetic manipulation. We will delve into the underlying electronic principles, compare their performance in key chemical transformations, and provide validated experimental protocols to guide your research.
The Decisive Factor: Electronic Activation and Intermediate Stability
The differential reactivity between the C2 and C4 positions in the quinoline family stems from the ability of the heterocyclic nitrogen to stabilize the negatively charged intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction.[3] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
The stability of this complex is the key determinant of the reaction rate. Let's analyze the attack at both positions:
-
Attack at C4 (para- to Nitrogen): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides a highly stable resonance contributor, significantly lowering the activation energy for the reaction.
-
Attack at C2 (ortho- to Nitrogen): Nucleophilic attack at the C2 position also allows for delocalization of the negative charge onto the nitrogen atom.
For the parent quinoline system, it is well-documented that the C4 position is generally more susceptible to nucleophilic attack by amines than the C2 position.[5] This enhanced reactivity is attributed to the more effective stabilization of the Meisenheimer intermediate upon C4 attack. Computational studies, such as DFT calculations on the related 2,4-dichloroquinazoline system, have shown that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic and kinetically favored site for nucleophilic attack.[5] This principle is widely expected to hold for the extended benzo[h]quinoline system.
However, there are exceptions. For instance, in reactions with hard nucleophiles like methoxide ions, 2-chloroquinoline has been observed to be more reactive than 4-chloroquinoline.[6] This highlights that the nature of the incoming nucleophile also plays a crucial role in determining the regioselectivity of the reaction.
Visualizing Electronic Effects: Meisenheimer Complex Stability
The following diagram illustrates the resonance structures of the Meisenheimer intermediates formed during nucleophilic attack on 4-chlorobenzo[h]quinoline and 2-chlorobenzo[h]quinoline.
Caption: Stabilization of Meisenheimer intermediates.
Comparative Reactivity in Key Transformations
The theoretical principles outlined above manifest in tangible differences in reaction outcomes. Below, we compare the expected reactivity of 2-chloro- and 4-chlorobenzo[h]quinoline in two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing halo-azaheterocycles.[7] The choice of nucleophile, solvent, and temperature can be tailored to achieve the desired substitution.[5]
Table 1: Predicted Reactivity in SNAr with Various Nucleophiles
| Nucleophile Class | Nucleophile Example | Predicted More Reactive Isomer | Rationale & Causality |
| N-Nucleophiles | Morpholine, Aniline | 4-Chlorobenzo[h]quinoline | Attack at C4 leads to a more stable Meisenheimer intermediate, resulting in a faster reaction rate. This is the most common observation for quinoline systems.[5] |
| O-Nucleophiles | Sodium Methoxide, Phenoxides | Ambiguous/Condition-Dependent | While C4 is generally more electrophilic, some studies on simpler quinolines show 2-chloro isomers can be more reactive towards hard nucleophiles like methoxide.[6] This may be due to subtle differences in the transition state energies. For phenoxides, the 4-chloro isomer is expected to be more reactive. |
| S-Nucleophiles | Thiophenol | 4-Chlorobenzo[h]quinoline | Soft nucleophiles like thiolates generally follow the reactivity trend dictated by the stability of the anionic intermediate, favoring attack at the C4 position. |
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura cross-coupling are powerful tools for creating C-C bonds, enabling the synthesis of biaryl compounds.[8][9] In these reactions, the reactivity difference is less about stabilizing an anionic intermediate and more about the efficiency of the oxidative addition step to the palladium(0) catalyst.
While both isomers are viable substrates, subtle differences in reaction kinetics may arise due to steric hindrance and electronic effects influencing the oxidative addition step. Generally, both 2- and 4-chloroquinolines are effective coupling partners.[10][11] For the benzo[h]quinoline system, successful Suzuki couplings are anticipated for both isomers, with reaction optimization likely required for each specific substrate and coupling partner combination.
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose / Mechanistic Role |
| Substrate | 2- or 4-Chlorobenzo[h]quinoline | Electrophilic partner |
| Coupling Partner | Phenylboronic Acid | Nucleophilic partner (transmetalation source) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition, transmetalation, and reductive elimination cycle.[8] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and facilitates the catalytic cycle. |
Experimental Protocols: A Self-Validating Comparison
To empirically determine the reactivity difference, a parallel experiment is the most rigorous approach. The following protocol is designed as a self-validating system where both isomers are subjected to identical conditions, allowing for a direct comparison of their conversion rates.
Protocol 1: Comparative SNAr with an N-Nucleophile (Morpholine)
This protocol outlines a procedure to directly compare the rate of substitution on 2-chloro- and 4-chlorobenzo[h]quinoline.
Caption: Experimental workflow for a direct reactivity comparison.
Materials:
-
4-Chlorobenzo[h]quinoline
-
2-Chlorobenzo[h]quinoline
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (for TLC)
-
Hexanes (for TLC)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-chlorobenzo[h]quinoline (1.0 mmol) to Flask A and 2-chlorobenzo[h]quinoline (1.0 mmol) to Flask B.
-
Solvent Addition: Add 5 mL of anhydrous NMP to each flask and stir to dissolve the starting material.
-
Reagent Addition: To each flask, add morpholine (1.2 mmol) followed by anhydrous potassium carbonate (2.0 mmol).
-
Reaction: Place both flasks in a preheated oil bath at 120°C and stir vigorously. Start a timer.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture. Dilute the aliquot with ethyl acetate and spot on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Analysis: Visualize the TLC plates under UV light (254 nm). Compare the relative intensity of the starting material spot versus the product spot for each time point between the two reactions. A faster disappearance of the starting material in Flask A would confirm the higher reactivity of the 4-chloro isomer under these conditions. For quantitative data, analyze the aliquots by LC-MS.
Expected Outcome: The reaction in Flask A (4-chlorobenzo[h]quinoline) is expected to proceed to completion significantly faster than the reaction in Flask B, providing clear experimental validation of the theoretical principles.
Conclusion and Outlook
The synthetic utility of chlorobenzo[h]quinolines is unlocked by a clear understanding of their inherent reactivity patterns. For nucleophilic aromatic substitution reactions, the 4-chloro isomer is consistently the more reactive substrate , a direct consequence of the superior electronic stabilization of the Meisenheimer intermediate through the para-positioned nitrogen atom. This makes 4-chlorobenzo[h]quinoline the substrate of choice for rapid and efficient functionalization with a wide range of nucleophiles. While 2-chlorobenzo[h]quinoline is also a viable intermediate, it typically requires more forcing conditions to achieve comparable yields in SNAr reactions.
In the realm of palladium-catalyzed cross-coupling, the reactivity differences are less pronounced, and both isomers serve as effective electrophiles. The choice between them may therefore be dictated by synthetic accessibility or desired substitution patterns in the final molecule.
By leveraging the fundamental principles of heterocyclic reactivity and employing robust, comparative experimental designs, researchers can strategically select the appropriate isomer and reaction conditions to accelerate the discovery and development of novel benzo[h]quinoline-based molecules.
References
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"Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines" . ResearchGate. Available at: [Link]
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"nucleophilic aromatic substitutions" . YouTube. Available at: [Link]
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"Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry" . National Institutes of Health (NIH). Available at: [Link]
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"Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples" . Study.com. Available at: [Link]
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"New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs" . National Institutes of Health (NIH). Available at: [Link]
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"Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein" . National Institutes of Health (NIH). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chlorobenzo[h]quinoline
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. 4-Chlorobenzo[h]quinoline, a halogenated polycyclic aromatic hydrocarbon, necessitates meticulous disposal procedures due to its inherent chemical properties and potential hazards. This document provides an in-depth, procedural guide for its safe handling and disposal, drawing upon established best practices for halogenated heterocyclic compounds and data from structurally similar chemicals to ensure a comprehensive safety framework.
Hazard Assessment and Chemical Profile
Assumed Hazard Profile:
-
Acute Toxicity: Assumed to be harmful if swallowed, based on data for 4-Chloroquinoline which indicates potential for serious health damage or fatality from ingestion of less than 150 grams.[1]
-
Irritation: Expected to be a significant irritant to the eyes, skin, and respiratory system.[1] Pyridine derivatives are known to cause local irritation on contact with the cornea and mucous membranes.[1][2]
-
Sensitization: May cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[1]
-
Chronic Health Effects & Carcinogenicity: The parent compound, Quinoline, is handled as a suspected carcinogen and mutagen.[3][4][5] Therefore, 4-Chlorobenzo[h]quinoline should be treated with extreme caution, and exposure must be minimized to the lowest possible level.[3]
-
Environmental Hazards: Quinoline is classified as toxic to aquatic life with long-lasting effects.[4][5] It is imperative to prevent the release of 4-Chlorobenzo[h]quinoline into the environment.
| Parameter | Value / Instruction | Source |
| Physical Form | Solid | [1] |
| Signal Word | Danger | [4][6] |
| Assumed Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Suspected of causing genetic defects. May cause cancer. Toxic to aquatic life with long-lasting effects. | [1][4][5][6] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents. | [2][6] |
| Incompatible Materials | Strong oxidizing agents. | [5][6] |
Personal Protective Equipment (PPE) Mandate
A comprehensive PPE strategy is the primary defense against exposure. The causality behind these choices is to create a complete barrier against the primary exposure routes: dermal contact, ocular splashes, and inhalation of particulates.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact. Gloves must be inspected for degradation or punctures before each use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-Purifying Respirator with Organic Vapor Cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Protects skin and personal clothing from contamination. An apron is recommended for larger quantities or when a significant splash risk exists. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or spill clean-up. | Secondary |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the laboratory and contact the institutional safety officer.
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[1]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use dry sweeping methods.
-
Clean-Up: Carefully scoop the contained material and absorbent into a designated, appropriately labeled hazardous waste container. Use a "dry clean up" procedure to avoid generating dust.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Place all contaminated materials, including gloves and wipes, into a sealed and labeled hazardous waste container for disposal by a licensed contractor.
Step-by-Step Disposal Procedure
The disposal of 4-Chlorobenzo[h]quinoline falls under the regulatory framework for halogenated organic compounds. The primary disposal method is high-temperature incineration by a licensed hazardous waste management facility.
Causality: Halogenated wastes require specialized incinerators capable of scrubbing acidic gases (like HCl) produced during combustion to prevent environmental damage and equipment corrosion. Improper segregation complicates this process.
Workflow for Proper Disposal
Caption: Decision Diagram for Waste Characterization.
By adhering to these rigorous procedures, researchers can ensure the safe management and compliant disposal of 4-Chlorobenzo[h]quinoline, protecting themselves, their colleagues, and the environment.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
-
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]
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Penta. (2025). Quinoline Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from [Link]
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Paritala, H., & Firestine, S. M. (2009). Benzo(h)quinoline derivatives as G-quadruplex binding agents. Bioorganic & Medicinal Chemistry Letters, 19(6), 1584–1587. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix B to § 1910.1200 - Physical Hazard Criteria (Mandatory). Retrieved from [Link]
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Schmidt, J., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(11), 3185. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2002). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Ghorab, M. M., et al. (2018). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Future Medicinal Chemistry, 10(18), 2145-2157. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
